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For Researchers, Scientists, and Drug Development Professionals

Introduction
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent renowned

for its exceptional safety profile and efficacy in enhancing the solubility and bioavailability of

poorly water-soluble active pharmaceutical ingredients (APIs).[1] Chemically, it is a mixture of

polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free

polyethylene glycol.[2][3] Its amphiphilic nature, characterized by a hydrophilic-lipophilic

balance (HLB) of 16, makes it an invaluable excipient in the development of various lipid-based

drug delivery systems, including self-emulsifying drug delivery systems (SEDDS),

nanoemulsions, and solid lipid nanoparticles (SLNs).[1] Furthermore, Solutol® HS-15 has been

shown to inhibit P-glycoprotein (P-gp) mediated drug efflux, a key mechanism of multidrug

resistance, thereby improving the intracellular concentration and therapeutic efficacy of various

drugs.[4][5][6]

These application notes provide a comprehensive overview of the use of Solutol® HS-15 in

lipid-based formulations, complete with quantitative data, detailed experimental protocols, and

visual representations of key processes to aid researchers in their drug development

endeavors.
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Property Value Reference

Chemical Name Polyoxyl 15 Hydroxystearate [1]

Appearance
White to yellowish paste or

waxy solid
-

HLB Value 16 [1]

Critical Micelle Concentration

(CMC)

0.005% - 0.02% in distilled

water
[1][7]

Composition

~70% polyglycol mono- and di-

esters of 12-hydroxystearic

acid, ~30% free polyethylene

glycol

[3]

Applications in Lipid-Based Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form

fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as

gastrointestinal fluids.[8][9] Solutol® HS-15, with its high HLB value, is an effective surfactant in

SEDDS formulations, promoting the formation of small and uniform droplets, which enhances

drug solubilization and absorption.[10]

Quantitative Formulation Data for Indapamide SEDDS[10]
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Formulation ID Composition (w/w)
Mean Droplet Size
(nm)

Polydispersity
Index (PDI)

B130

Labrafil® M1944CS

(45%), Labrasol®

(45%), Indapamide

(10%)

250 High

S130

Labrafil® M1944CS

(40.5%), Labrasol®

(40.5%), Solutol® HS-

15 (9%), Indapamide

(10%)

170 Low

C130

Labrafil® M1944CS

(40.5%), Labrasol®

(40.5%), Capryol™ 90

(9%), Indapamide

(10%)

200 Moderate

Experimental Protocol: Preparation of SEDDS[10]

Preparation of Lipid-Based Vehicle: Accurately weigh and combine the lipid (e.g., Labrafil®

M1944CS), surfactant (e.g., Labrasol®), and co-surfactant (e.g., Solutol® HS-15 or

Capryol™ 90) in a glass vial.

Drug Dissolution: Add the specified amount of the active pharmaceutical ingredient (e.g.,

Indapamide) to the lipid mixture.

Heating and Mixing: Heat the mixture to 60°C while stirring until the drug is completely

dissolved and a clear, homogenous solution is obtained.

Cooling: Allow the formulation to cool to room temperature (25°C).

Vortexing: Vortex the mixture until a clear liquid is formed.

Experimental Protocol: Characterization of SEDDS[10]
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Droplet Size and Polydispersity Index (PDI) Analysis:

Dilute the SEDDS formulation with a suitable aqueous medium (e.g., 1:1000 in distilled

water).

Gently agitate the mixture to allow for self-emulsification.

Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g.,

Malvern Zetasizer) to determine the mean droplet size and PDI.

In Vitro Dissolution Study:

Utilize a USP dissolution apparatus II (paddle type).

Place the SEDDS formulation (containing a known amount of drug) in 900 mL of a

specified dissolution medium (e.g., water or phosphate buffer).

Maintain the temperature at 37 ± 0.5°C and a paddle speed of 100 rpm.

Withdraw aliquots of the dissolution medium at predetermined time intervals.

Replace the withdrawn volume with fresh dissolution medium to maintain a constant

volume.

Analyze the drug concentration in the collected samples using a suitable analytical method

(e.g., HPLC).

SEDDS Formulation

Characterization

Weigh Lipid, Surfactant,
& Co-surfactant Add API Heat to 60°C & Mix Cool to 25°C Vortex to Homogenize Dilute in Aqueous Medium

Formulated SEDDS

Dynamic Light Scattering
(Size & PDI)

In Vitro Dissolution
(USP Apparatus II) HPLC Analysis
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Click to download full resolution via product page

Figure 1: Experimental workflow for the preparation and characterization of Self-Emulsifying

Drug Delivery Systems (SEDDS).

Solid Lipid Nanoparticles (SLNs) and Nanostructured
Lipid Carriers (NLCs)
SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of lipid

nanoparticles that incorporate a blend of solid and liquid lipids, creating a less ordered lipid

matrix that can accommodate higher drug loads and minimize drug expulsion during storage.

[11][12] Solutol® HS-15 is frequently used as a surfactant to stabilize the nanoparticle

dispersion.

Quantitative Formulation Data for Quercetin-loaded SLNs[1]

Surfactant Drug Release (%)

Poloxamer 188 45

Kolliphor® HS 15 (Solutol® HS-15) 70

Experimental Protocol: Preparation of SLNs by Hot Homogenization[11][13]

Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature

approximately 5-10°C above its melting point.

Drug Incorporation: Disperse or dissolve the API in the molten lipid.

Aqueous Phase Preparation: Heat the aqueous surfactant solution (containing Solutol® HS-

15) to the same temperature as the lipid phase.

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and

homogenize using a high-shear mixer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000 rpm)

for a short duration (e.g., 2-6 minutes) to form a hot oil-in-water pre-emulsion.
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High-Pressure Homogenization (HPH): Subject the hot pre-emulsion to high-pressure

homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained

above the lipid's melting point.

Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature

or below while stirring, allowing the lipid to recrystallize and form SLNs.

Experimental Protocol: Characterization of SLNs

Particle Size, PDI, and Zeta Potential:

Dilute the SLN dispersion with deionized water.

Analyze using a DLS instrument to determine particle size and PDI.

Use the same instrument with an appropriate electrode to measure the zeta potential,

which indicates the surface charge and stability of the dispersion.

Entrapment Efficiency (EE%) and Drug Loading (DL%):

Separate the free, un-entrapped drug from the SLNs using a suitable method like

ultracentrifugation or centrifugal filter devices.

Quantify the amount of free drug in the supernatant using a validated analytical method

(e.g., HPLC).

Calculate EE% and DL% using the following formulas:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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